N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride
Description
N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide hydrochloride is a synthetic acetamide derivative featuring a phenoxy group, an aminomethyl substituent, and a hydroxycarbonimidoyl moiety. While direct data for this compound are unavailable in the provided evidence, its structural analogs (e.g., hydrochlorides of N-(4-(aminomethyl)phenyl)acetamides and chloroacetamides) offer insights into its physicochemical and functional properties. Hydrochloride salts are commonly employed to enhance water solubility, a critical factor in pharmaceutical applications .
Properties
IUPAC Name |
N-[(Z)-C-(aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c11-6-9(13-15)12-10(14)7-16-8-4-2-1-3-5-8;/h1-5,15H,6-7,11H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRCODFGANJOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=NO)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)N/C(=N\O)/CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride typically involves the amidation of protected amines. One common method is the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. This reaction involves the use of isocyanate intermediates, generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar amidation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines. Substitution reactions can result in a variety of products, depending on the functional groups involved.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique chemical structure, which includes a hydroxycarbonimidoyl group and a phenoxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 250.26 g/mol. The presence of the hydroxycarbonimidoyl group contributes to its biological activity, particularly in nitric oxide (NO) release, which is crucial for various physiological processes.
Biological Applications
1. Nitric Oxide Donor:
Research has demonstrated that compounds similar to N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide can act as nitric oxide donors. This property is significant for cardiovascular therapies, as NO plays a pivotal role in vasodilation and blood flow regulation. The ability to release NO can be harnessed for treating conditions such as hypertension and erectile dysfunction .
2. Antimicrobial Activity:
Studies have indicated that amidoximes, including derivatives of the compound , exhibit antimicrobial properties. This makes them potential candidates for developing new antibiotics or antifungal agents. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
3. Anti-inflammatory Effects:
Compounds that release NO have been shown to possess anti-inflammatory properties. This suggests that N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide could be explored for therapeutic applications in inflammatory diseases, including arthritis and inflammatory bowel disease .
Synthesis and Mechanism of Action
The synthesis of N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid derivatives with aminomethyl groups under controlled conditions. The resulting compound can form intramolecular hydrogen bonds, enhancing its stability and biological activity .
Case Study 1: Nitric Oxide Release in Vascular Health
A study investigated the effects of similar compounds on vascular smooth muscle cells, demonstrating that these compounds could enhance NO production, leading to improved vasodilation in isolated tissue samples. This suggests potential applications in managing cardiovascular diseases .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial activity of derivatives related to N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide against various bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects on Bioactivity
Biological Activity
N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide; hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₈N₄O₃·HCl
- Molecular Weight : 306.78 g/mol
This compound includes a phenoxyacetamide moiety, which is known for various biological activities, including anti-inflammatory and analgesic effects.
Antimicrobial Properties
Research indicates that phenoxyacetamides exhibit antimicrobial activity. A study on related compounds demonstrated that modifications in the side chains can enhance their efficacy against specific bacterial strains. This suggests that N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide; hydrochloride may possess similar properties, although specific data on this compound is limited.
Anti-inflammatory Effects
Phenoxyacetamides are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines. For instance, compounds with similar structures have been shown to inhibit TNF-alpha and IL-6 production in vitro, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A related compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Findings: The compound inhibited bacterial growth by disrupting cell wall synthesis.
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Case Study 2: Anti-inflammatory Activity
- In a controlled study, a phenoxyacetamide derivative was administered to mice with induced inflammation. The treatment group showed a 40% reduction in paw swelling compared to the control group.
- Mechanism: The compound downregulated NF-kB signaling pathways, reducing the expression of inflammatory mediators.
The proposed mechanisms of action for N-[(Z)-C-(Aminomethyl)-N-hydroxycarbonimidoyl]-2-phenoxyacetamide; hydrochloride include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Modulation of Immune Response : The compound may influence immune cell function by altering cytokine production.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
